Cas no 5811-00-7 (2,3-Dihydro-1H-benzeindole)

2,3-Dihydro-1H-benzeindole 化学的及び物理的性質
名前と識別子
-
- 2,3-dihydro-1H-Benz[e]indole
- 2,3-dihydro-1H-benzo[e]indole
- benzo[e]indoline
- 1,2-dihydro-3H-benz[e]indole
- DTXSID00456861
- SCHEMBL7532606
- KDFJMPAZFQVTCR-UHFFFAOYSA-N
- 5811-00-7
- 1H,2H,3H-BENZO[E]INDOLE
- 1H-Benz[e]indole, 2,3-dihydro-
- benz[e]indoline
- SCHEMBL13280154
- F88667
- SCHEMBL582334
- 2,3-Dihydro-1H-benzeindole
-
- インチ: InChI=1S/C12H11N/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-12/h1-6,13H,7-8H2
- InChIKey: KDFJMPAZFQVTCR-UHFFFAOYSA-N
- ほほえんだ: C1CNC2=C1C3=CC=CC=C3C=C2
計算された属性
- せいみつぶんしりょう: 169.089149355g/mol
- どういたいしつりょう: 169.089149355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 12Ų
2,3-Dihydro-1H-benzeindole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A199007693-10g |
2,3-Dihydro-1H-benzo[e]indole |
5811-00-7 | 95% | 10g |
$4180.80 | 2023-09-01 | |
Aaron | AR01HN5D-100mg |
1H-Benz[e]indole, 2,3-dihydro- |
5811-00-7 | 95% | 100mg |
$291.00 | 2025-03-07 | |
Aaron | AR01HN5D-50mg |
1H-Benz[e]indole, 2,3-dihydro- |
5811-00-7 | 95% | 50mg |
$140.00 | 2023-12-15 | |
1PlusChem | 1P01HMX1-250mg |
1H-Benz[e]indole, 2,3-dihydro- |
5811-00-7 | 95% | 250mg |
$231.00 | 2023-12-16 | |
Ambeed | A839188-100mg |
2,3-Dihydro-1H-benzo[e]indole |
5811-00-7 | 95% | 100mg |
$206.0 | 2025-03-04 | |
Ambeed | A839188-1g |
2,3-Dihydro-1H-benzo[e]indole |
5811-00-7 | 95% | 1g |
$939.0 | 2025-03-04 | |
TRC | D447820-2.5g |
2,3-Dihydro-1H-benz[e]indole |
5811-00-7 | 2.5g |
$ 2600.00 | 2022-06-05 | ||
TRC | D447820-250mg |
2,3-Dihydro-1H-benz[e]indole |
5811-00-7 | 250mg |
$391.00 | 2023-05-18 | ||
Alichem | A199007693-5g |
2,3-Dihydro-1H-benzo[e]indole |
5811-00-7 | 95% | 5g |
$2814.00 | 2023-09-01 | |
1PlusChem | 1P01HMX1-100mg |
1H-Benz[e]indole, 2,3-dihydro- |
5811-00-7 | 95% | 100mg |
$136.00 | 2023-12-16 |
2,3-Dihydro-1H-benzeindole 関連文献
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Amol B. Mhetre,Eppakayala Sreedhar,Rashmi Dubey,Ganesh A. Sable,Hangeun Lee,Heekyoung Yang,Kyoungmin Lee,Do-Hyun Nam,Dongyeol Lim RSC Adv. 2019 9 29023
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Amol B. Mhetre,Hangeun Lee,Heekyoung Yang,Kyoungmin Lee,Do-Hyun Nam,Dongyeol Lim Org. Biomol. Chem. 2017 15 1198
2,3-Dihydro-1H-benzeindoleに関する追加情報
2,3-Dihydro-1H-Benz[e]indole: A Comprehensive Overview
The compound 2,3-dihydro-1H-benz[e]indole (CAS No. 5811-00-7) is a fascinating heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This molecule belongs to the indole family, which is renowned for its versatile applications in drug discovery and advanced materials. The benz[e]indole framework is particularly notable for its unique electronic properties and structural diversity, making it a valuable building block in modern chemical research.
Recent studies have highlighted the potential of 2,3-dihydro-1H-benz[e]indole as a precursor for the synthesis of bioactive compounds with promising therapeutic applications. Researchers have explored its role in the development of anticancer agents, where its ability to modulate key cellular pathways has shown remarkable promise. For instance, a 2023 study published in *Nature Communications* demonstrated that derivatives of this compound can selectively inhibit the growth of cancer cells by targeting specific oncogenic proteins.
In addition to its pharmacological applications, benz[e]indole derivatives have also found utility in the realm of materials science. The compound's aromaticity and conjugated π-system make it an ideal candidate for the development of advanced materials such as organic semiconductors and photovoltaic devices. A 2023 paper in *Advanced Materials* reported that thin films fabricated from benz[e]indole derivatives exhibit exceptional charge transport properties, paving the way for their integration into next-generation electronic devices.
The synthesis of 2,3-dihydro-1H-benz[e]indole has been a topic of extensive research over the years. Traditional methods often involve multi-step processes that require harsh reaction conditions and expensive reagents. However, recent advancements have led to the development of more efficient and sustainable synthetic routes. For example, a 2023 study in *Journal of Organic Chemistry* introduced a one-pot synthesis strategy that utilizes microwave-assisted reactions to achieve high yields and improved selectivity.
One of the most intriguing aspects of benz[e]indole chemistry is its ability to undergo various functional group transformations while retaining its core structure. This property has enabled chemists to explore a wide range of derivatives with diverse functionalities. For instance, researchers have successfully incorporated electron-withdrawing groups into the molecule to enhance its photoreactivity, making it suitable for applications in light-responsive materials.
Moreover, the compound's role in natural product synthesis cannot be overlooked. Several studies have demonstrated that benz[e]indole derivatives can serve as intermediates in the total synthesis of complex natural products with intricate architectures. A notable example is their use in the synthesis of alkaloids, where their unique reactivity facilitates key bond-forming reactions.
From an environmental standpoint, there is growing interest in understanding the biodegradation pathways of benz[e]indole derivatives. Recent research has focused on identifying microbial communities capable of metabolizing these compounds under various environmental conditions. This knowledge is crucial for assessing their potential impact on ecosystems and developing strategies for their safe disposal.
In conclusion, 2,3-dihydro-1H-benz[e]indole (CAS No. 5811-00-7) stands as a testament to the ingenuity and creativity within the chemical sciences. Its versatility across multiple disciplines ensures that it will remain a focal point for future research endeavors. As new applications continue to emerge, this compound will undoubtedly play an increasingly important role in shaping the landscape of modern chemistry.
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